4-fluoro-2-nitro-N-(2-phenoxyethyl)aniline
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Overview
Description
4-fluoro-2-nitro-N-(2-phenoxyethyl)aniline is a chemical compound with the molecular formula C14H13FN2O3 and a molecular weight of 276.27 g/mol It is characterized by the presence of a fluoro group, a nitro group, and a phenoxyethyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-nitro-N-(2-phenoxyethyl)aniline typically involves the nitration of 4-fluoroaniline followed by the reaction with 2-phenoxyethylamine. The nitration process requires the use of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the ortho position relative to the fluoro group. The subsequent reaction with 2-phenoxyethylamine is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-nitro-N-(2-phenoxyethyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, hydrogen peroxide.
Major Products
Reduction: 4-fluoro-2-amino-N-(2-phenoxyethyl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the aniline moiety.
Scientific Research Applications
4-fluoro-2-nitro-N-(2-phenoxyethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-2-nitro-N-(2-phenoxyethyl)aniline depends on its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluoro group may enhance the compound’s binding affinity to certain enzymes or receptors. The phenoxyethyl group can influence the compound’s solubility and membrane permeability, affecting its overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-2-nitroaniline
- 4-fluoro-2-nitro-N-(2-propyl)aniline
- 4-fluoro-2-nitro-N-(2-phenylethyl)aniline
Uniqueness
4-fluoro-2-nitro-N-(2-phenoxyethyl)aniline is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
IUPAC Name |
4-fluoro-2-nitro-N-(2-phenoxyethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3/c15-11-6-7-13(14(10-11)17(18)19)16-8-9-20-12-4-2-1-3-5-12/h1-7,10,16H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSFCMPYGFSQKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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